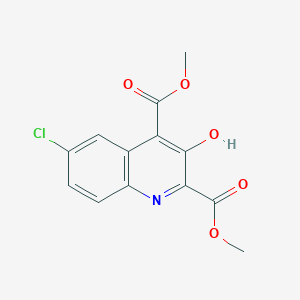

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate

CAS No.:

Cat. No.: VC13694675

Molecular Formula: C13H10ClNO5

Molecular Weight: 295.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClNO5 |

|---|---|

| Molecular Weight | 295.67 g/mol |

| IUPAC Name | dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C13H10ClNO5/c1-19-12(17)9-7-5-6(14)3-4-8(7)15-10(11(9)16)13(18)20-2/h3-5,16H,1-2H3 |

| Standard InChI Key | WTTHDMQOLJHZPO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O |

| Canonical SMILES | COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O |

Introduction

Structural Representation

| Feature | Details |

|---|---|

| Quinoline Backbone | Aromatic nitrogen-containing ring |

| Chlorine Substitution | Enhances reactivity |

| Hydroxyl Group | Contributes to hydrogen bonding |

| Ester Groups | Facilitate esterification |

Synthesis

The synthesis of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate typically involves esterification of its precursor, 6-chloroquinoline-2,4-dicarboxylic acid. The process is as follows:

-

Reagents and Conditions:

-

Alcohol (e.g., methanol) as a solvent.

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux conditions to ensure complete conversion.

-

-

Reaction Monitoring:

-

Techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress.

-

-

Purification:

-

The product is purified through recrystallization or column chromatography.

-

Reaction Scheme

Reactivity

The compound's reactivity is influenced by its functional groups:

-

The hydroxyl group enables hydrogen bonding and nucleophilic interactions.

-

The ester groups can undergo hydrolysis under acidic or basic conditions.

-

The chloro substituent can participate in substitution reactions.

Hypothetical Applications

-

Antimicrobial Activity:

-

The hydroxyl and chloro groups may enhance interactions with microbial enzymes.

-

-

Coordination Chemistry:

-

Hydroxyquinoline derivatives are known chelating agents for metal ions.

-

-

Drug Development:

-

The compound's reactivity makes it a candidate for synthesizing pharmacologically active molecules.

-

Potential Applications in Research and Industry

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate has utility in multiple fields:

-

Synthetic Chemistry:

-

As an intermediate in the preparation of complex organic molecules.

-

-

Medicinal Chemistry:

-

Potential precursor for drug candidates targeting infectious diseases or cancer.

-

-

Material Science:

-

May serve as a ligand in coordination polymers or metal-organic frameworks.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume